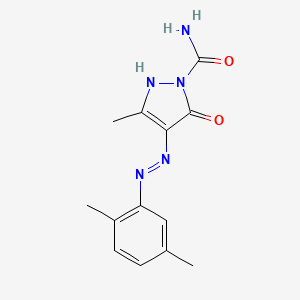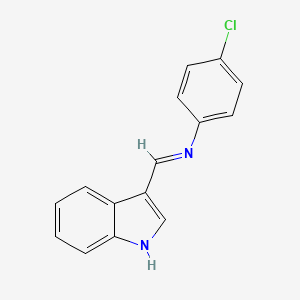![molecular formula C5H5N3 B14707760 2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene CAS No. 23778-61-2](/img/structure/B14707760.png)
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triazabicyclo[420]octa-3,5,7-triene is a unique bicyclic compound characterized by its triazabicyclo structure
Métodos De Preparación
The synthesis of 2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene typically involves a series of reactions starting from terminal aryl alkynes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Análisis De Reacciones Químicas
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketone derivatives, while reduction reactions may produce dihydro derivatives .
Aplicaciones Científicas De Investigación
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities . In the industrial sector, it is used in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene can be compared with other similar compounds such as bicyclo[4.2.0]octa-1,3,5-triene and azabicyclo[4.2.0]octa-1,3,5-trien-8-one . While these compounds share a similar bicyclic structure, this compound is unique due to the presence of three nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
23778-61-2 |
|---|---|
Fórmula molecular |
C5H5N3 |
Peso molecular |
107.11 g/mol |
Nombre IUPAC |
2,3,5-triazabicyclo[4.2.0]octa-3,5,7-triene |
InChI |
InChI=1S/C5H5N3/c1-2-5-4(1)6-3-7-8-5/h1-3,5,8H |
Clave InChI |
UHUHOWFDRKFQBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NNC21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)

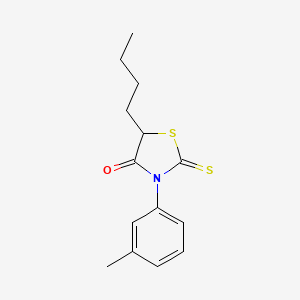
![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
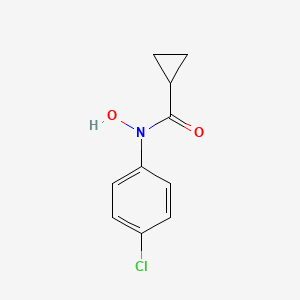
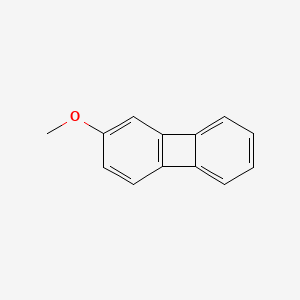
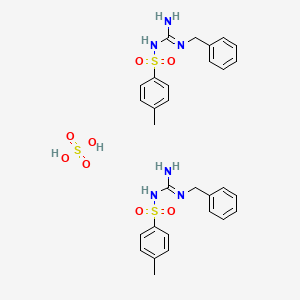
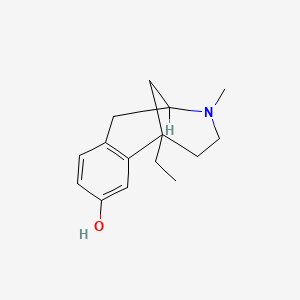
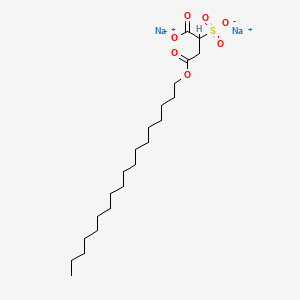
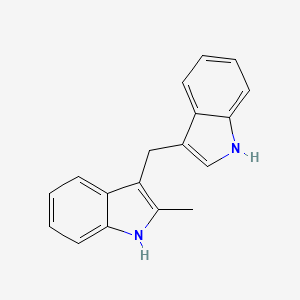
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
